
1-(4-Fluorophenyl)-2-nitroethanol
Description
1-(4-Fluorophenyl)-2-nitroethanol is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Fluorophenyl)-2-nitroethanol?
The compound is commonly synthesized via the nitro-Aldol (Henry) reaction, which involves the condensation of 4-fluorobenzaldehyde with nitromethane. Key parameters include:
- Catalyst selection : DNA-based catalysts or organic bases (e.g., triethylamine) improve enantioselectivity and yield .
- Solvent systems : Polar aprotic solvents like dichloromethane or ethyl acetate enhance reaction efficiency .
- Temperature control : Reactions are typically conducted at 25–50°C to balance reactivity and side-product formation .
Characterization of the product requires NMR (¹H, ¹³C), IR spectroscopy, and HRMS to confirm structure and purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- ¹H NMR : Peaks at δ 7.41–7.39 ppm (aromatic protons) and δ 5.50–4.49 ppm (ethanol backbone protons) confirm the structure .
- ¹³C NMR : Signals at δ 70.5 ppm (CH-OH) and δ 81.3 ppm (nitro-bearing carbon) are diagnostic .
- IR spectroscopy : Bands at 3445 cm⁻¹ (O-H stretch) and 1556 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- HRMS : A molecular ion peak at m/z 185.0488 ([M+H]⁺) ensures molecular formula accuracy .
Q. How can researchers assess the purity of this compound?
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) resolves impurities.
- Melting point analysis : While not extensively documented for this compound, derivatives like 4-fluoro-2-nitrophenol (mp 75–77°C) suggest similar methods .
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and F .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Discrepancies in NMR shifts or IR bands may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts .
- Hydration states : The presence of water may broaden O-H or nitro-group signals .
- Instrument calibration : Regular standardization with reference compounds (e.g., 3-fluoro-4-nitrophenol) ensures accuracy .
Cross-validation with computational models (DFT calculations) can predict spectral profiles and identify outliers .
Q. What strategies optimize enantioselective synthesis of this compound?
- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives or DNA-based catalysts enhances enantiomeric excess (ee) .
- Crystallography : Single-crystal X-ray diffraction (e.g., for analogous compounds like 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol) reveals stereochemical preferences .
- Kinetic resolution : Adjust reaction time and temperature to favor one enantiomer .
Q. How does this compound interact with biological targets?
- Enzyme inhibition : Structural analogs (e.g., imidazole derivatives) inhibit cytochrome P450 or kinases via hydrogen bonding with active-site residues .
- Molecular docking : Computational tools (AutoDock, Schrödinger) model interactions with proteins, predicting binding affinities .
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- MD simulations : Study solvent effects and transition states in reaction pathways (e.g., nitro reduction or fluorophenyl ring substitution) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Process optimization : Use continuous-flow reactors to improve mixing and heat transfer .
- Catalyst recycling : Immobilize catalysts on silica or polymers to reduce waste .
- Byproduct analysis : LC-MS identifies side products (e.g., nitroalkene derivatives), guiding pathway refinement .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data for this compound derivatives?
- Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls .
- Structural analogs : Compare with compounds like 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, which show similar anticancer activity but vary in solubility .
- Statistical validation : Apply ANOVA or t-tests to confirm significance across replicates .
Q. What experimental and computational approaches validate proposed reaction mechanisms?
- Isotopic labeling : Use ¹⁸O-labeled nitromethane to trace nitro-group incorporation .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .
- Computational transition-state modeling : Identify energy barriers using Gaussian or ORCA software .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-nitroethanol |
InChI |
InChI=1S/C8H8FNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4,8,11H,5H2 |
InChI Key |
VHQOMTRRZXGIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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